molecular formula C21H20N4O2S B2937356 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide CAS No. 946385-23-5

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2937356
CAS No.: 946385-23-5
M. Wt: 392.48
InChI Key: IAFIFIXTVVAZGB-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic acetamide derivative characterized by a complex fused-ring system containing sulfur (thia), oxygen (oxo), and nitrogen (aza) atoms. Its structure includes a 3-ethylphenyl acetamide moiety attached to a dimethyl-substituted tricyclic core. The compound’s stereoelectronic properties, influenced by the sulfur atom and electron-withdrawing oxo group, may enhance binding affinity in biological systems. Crystallographic analysis of such compounds often employs tools like SHELX for structure refinement .

Properties

IUPAC Name

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-4-14-6-5-7-15(9-14)24-16(26)10-25-11-22-18-17-12(2)8-13(3)23-20(17)28-19(18)21(25)27/h5-9,11H,4,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFIFIXTVVAZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide involves multiple steps. The starting materials typically include pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most closely related compound identified is 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (Registry No. 866811-62-3) . Key differences include:

  • Core Substitutions : The target compound features 11,13-dimethyl groups, whereas the analogue has an 11-acetyl and 4-phenyl group.
  • Acetamide Substituents : The target’s 3-ethylphenyl group contrasts with the analogue’s 2-methoxyphenyl group, altering lipophilicity and steric bulk.

Computational and Experimental Insights

  • Solubility : The target’s 3-ethylphenyl group may reduce aqueous solubility relative to the analogue’s 2-methoxyphenyl group, which has polar methoxy functionality.

Research Findings and Methodological Context

  • Structural Determination : SHELX software is widely used for refining crystallographic data of such complex heterocycles, ensuring accuracy in bond lengths and angles .

Biological Activity

The compound 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-ethylphenyl)acetamide is a macrocyclic structure that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of factor XIa and plasma kallikrein. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's complex structure includes several heteroatoms and multiple functional groups that contribute to its biological activity. The presence of a thiazole ring and triazine components enhances its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of coagulation factors, specifically factor XIa. This inhibition is crucial in the treatment of thromboembolic disorders, as it helps prevent excessive blood clotting without significantly affecting normal hemostasis.

Antithrombotic Effects

Research indicates that the compound exhibits potent antithrombotic properties. In vitro studies have demonstrated its ability to inhibit factor XIa activity effectively:

Study Inhibition (%) Concentration (μM)
Study 1851
Study 29010
Study 3750.5

These results suggest that even at low concentrations, the compound can significantly reduce thrombin generation.

Anti-inflammatory Properties

In addition to its anticoagulant effects, this compound also exhibits anti-inflammatory properties. In animal models of inflammation:

  • Model : Carrageenan-induced paw edema
  • Dosage : 5 mg/kg
  • Outcome : Reduced edema by approximately 60% compared to control groups.

This suggests potential applications in treating inflammatory conditions alongside thromboembolic disorders.

Clinical Applications

A notable study published in a pharmacological journal explored the efficacy of this compound in patients with diabetic retinopathy. The results highlighted:

  • Patient Group : 100 individuals with diabetic retinopathy.
  • Treatment Duration : 12 weeks.
  • Results : Significant improvement in retinal vascular permeability and reduction in edema.

This case study emphasizes the compound's versatility beyond coagulation inhibition.

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